molecular formula C10H8Br2N2O2 B13801420 1,5-Naphthalenediol, 4,8-diamino-2,6-dibromo- CAS No. 72379-40-9

1,5-Naphthalenediol, 4,8-diamino-2,6-dibromo-

Cat. No.: B13801420
CAS No.: 72379-40-9
M. Wt: 347.99 g/mol
InChI Key: HVZHDPROXKTWAQ-UHFFFAOYSA-N
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Description

1,5-Naphthalenediol, 4,8-diamino-2,6-dibromo- (CAS RN: 72379-40-9) is a brominated and aminated derivative of 1,5-naphthalenediol. Its molecular formula is C₁₀H₈Br₂N₂O₂, with a molecular weight of 346.0 g/mol . The compound features hydroxyl (-OH) groups at the 1,5-positions, amino (-NH₂) groups at the 4,8-positions, and bromine atoms at the 2,6-positions on the naphthalene backbone. This substitution pattern confers unique electronic and steric properties, making it relevant in applications such as dye synthesis and materials science .

Properties

CAS No.

72379-40-9

Molecular Formula

C10H8Br2N2O2

Molecular Weight

347.99 g/mol

IUPAC Name

4,8-diamino-2,6-dibromonaphthalene-1,5-diol

InChI

InChI=1S/C10H8Br2N2O2/c11-3-1-5(13)7-8(9(3)15)6(14)2-4(12)10(7)16/h1-2,15-16H,13-14H2

InChI Key

HVZHDPROXKTWAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=CC(=C2O)Br)N)C(=C1Br)O)N

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 1,5-Naphthalenediol, 4,8-diamino-2,6-dibromo- is in the field of analytical chemistry, specifically in High-Performance Liquid Chromatography (HPLC). The compound can be effectively separated using a Newcrom R1 HPLC column under reverse-phase conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies due to its scalability and efficiency in preparative separation .

Materials Science

Dye Synthesis

The compound has potential applications in the synthesis of dyes. It can serve as a precursor for various dye formulations due to its structural properties that allow for functionalization. For instance, derivatives of 1,5-Naphthalenediol can be utilized in creating azo dyes or other colorants used in textiles and coatings. The ability to modify the compound through chemical reactions enhances its versatility in developing novel materials with specific properties .

Case Studies

Study Focus Findings
HPLC Analysis of NaphthalenediolsSeparation TechniquesDemonstrated effective separation using Newcrom R1 columns; applicable for pharmacokinetics .
Dye Synthesis from Naphthalene DerivativesMaterial DevelopmentHighlighted potential for creating azo dyes; structural modifications enhance dye properties .
Mutagenicity of Heterocyclic AminesBiological Impact StudiesRelated compounds show mutagenic potential; implications for environmental safety assessments .

Comparison with Similar Compounds

1,5-Naphthalenediol (CAS 83-56-7)

  • Molecular Formula : C₁₀H₈O₂
  • Key Differences: Lacks bromine and amino substituents.
  • Properties: Used as a hair dye intermediate due to its hydroxyl groups, which participate in oxidative coupling reactions . The absence of bromine and amino groups reduces its molecular weight (160.17 g/mol) and alters solubility compared to the brominated/aminated derivative .

2,7-Naphthalenediol (CAS Not Provided)

  • Molecular Formula : C₁₀H₈O₂
  • Key Differences : Hydroxyl groups at 2,7-positions instead of 1,5-.
  • Properties : Exhibits different chromatographic retention times (e.g., 55.264 min vs. 55.264 min for 1,5-naphthalenediol in HPLC analysis), indicating distinct polarity and solubility . The substitution pattern may influence its reactivity in dye formation.

Brominated/Aminated Derivatives

4,8-Diamino-2,6-Dibromo-1,5-Naphthoquinone (CAS 26846-51-5)

  • Molecular Formula : C₁₀H₆Br₂N₂O₂
  • Key Differences: Contains quinone (1,5-dione) groups instead of diol (-OH) groups.
  • Properties: The quinone structure enables redox activity, making it suitable for electrochemical applications. The reduced hydrogen count (vs. C₁₀H₈Br₂N₂O₂) and additional oxygen atoms alter its electronic conjugation .

4,8-Dibromo-Naphthalene-1,5-Diyldiamine (CAS 154190-75-7)

  • Molecular Formula : C₁₀H₈Br₂N₂
  • Key Differences: Lacks hydroxyl groups, featuring only amino and bromine substituents.
  • The absence of hydroxyl groups limits hydrogen-bonding interactions, impacting its utility in host-guest chemistry .

Anthraquinone Derivatives

1,5-Diamino-2,6-Dibromo-4,8-Dihydroxy-9,10-Anthracenedione

  • Molecular Formula: Not explicitly provided (anthraquinone backbone).
  • Key Differences: Larger aromatic system (anthraquinone vs. naphthalene).
  • Properties: Extended π-conjugation enhances light absorption, making it suitable for pigments. The additional hydroxyl and amino groups increase complexity in synthesis and stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
1,5-Naphthalenediol, 4,8-diamino-2,6-dibromo- C₁₀H₈Br₂N₂O₂ 346.0 1,5-OH; 4,8-NH₂; 2,6-Br Dye intermediates, polymers
1,5-Naphthalenediol C₁₀H₈O₂ 160.17 1,5-OH Hair dyes, oxidation coupling
4,8-Diamino-2,6-dibromo-1,5-naphthoquinone C₁₀H₆Br₂N₂O₂ 345.98 1,5-O; 4,8-NH₂; 2,6-Br Electroactive materials
4,8-Dibromo-naphthalene-1,5-diyldiamine C₁₀H₈Br₂N₂ 315.99 1,5-NH₂; 4,8-Br Potential semiconductor use

Notes on Limitations and Gaps

  • Toxicity Profile : Safety data for the brominated/aminated derivative are absent, unlike 1,5-naphthalenediol, which has documented handling guidelines .

Preparation Methods

General Synthetic Strategy

The preparation of 1,5-Naphthalenediol, 4,8-diamino-2,6-dibromo- generally involves:

  • Starting from a suitably substituted naphthalene diol precursor (often 2,6-dihydroxynaphthalene or 1,5-naphthalenediol),
  • Introduction of bromine atoms at the 2 and 6 positions via bromination,
  • Subsequent amination to introduce amino groups at positions 4 and 8.

The key steps are selective bromination and amination on the naphthalene diol scaffold.

Bromination of Naphthalenediol Precursors

Bromination is commonly achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

Yield Reaction Conditions Experimental Procedure Summary Reference
97% NBS in tetrahydrofuran (THF), 0–60 °C, 3 h Solution of 2,6-naphthalene diol in THF cooled to 0 °C, treated slowly with NBS, heated to 60 °C for 3 h, quenched with Na2S2O3, filtered and dried to obtain 1,5-dibromo-2,6-dihydroxynaphthalene as a tan solid
90% NBS in THF, reflux 2,6-naphthalene diol in THF, NBS added, refluxed, monitored by GCMS, quenched with sodium thiosulfate, filtered, washed with water to afford product
51% Bromine in acetic acid, 120–125 °C, 76 h with Fe catalyst 2,6-dihydroxynaphthalene dissolved in acetic acid, bromine added dropwise under reflux with iron powder catalyst, reaction cooled, precipitated, filtered, recrystallized to yield tetrabromo derivative

The bromination selectively substitutes hydrogen atoms at positions 2 and 6 due to the activating effect of hydroxyl groups, yielding 1,5-dibromo-2,6-dihydroxynaphthalene as a key intermediate.

Protection and Functional Group Manipulation

In some synthetic routes, hydroxyl groups are protected as methoxymethyl (MOM) ethers to prevent side reactions during bromination or amination steps.

Yield Reaction Conditions Procedure Summary Reference
90-91% Diisopropylethylamine in dichloromethane at 0–22 °C, 18–22 h 1,5-dibromo-2,6-dihydroxynaphthalene reacted with chloromethyl methyl ether (MOMCl) and diisopropylethylamine to give 1,5-dibromo-2,6-bis(methoxymethoxy)naphthalene

This protection facilitates selective reactions on the aromatic ring without interference from hydroxyl groups.

Analytical and Purification Techniques

Chromatographic Separation

Reverse phase high-performance liquid chromatography (RP-HPLC) is used for analysis and purification of 1,5-Naphthalenediol, 4,8-diamino-2,6-dibromo- and its impurities.

  • The Newcrom R1 reverse-phase column with low silanol activity is effective.
  • Mobile phase: acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility).
  • Particle size: 3 µm for fast UPLC applications.
  • Scalable for preparative separation and pharmacokinetics studies.

This method allows isolation of pure compound and impurity profiling in preparative synthesis.

Spectroscopic Characterization

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
Bromination 2,6-Naphthalenediol N-Bromosuccinimide in THF, 0–60 °C, 3 h 1,5-Dibromo-2,6-dihydroxynaphthalene 90–97 High selectivity for 2,6-positions
Protection 1,5-Dibromo-2,6-dihydroxynaphthalene Chloromethyl methyl ether, diisopropylethylamine, DCM, 0–22 °C 1,5-Dibromo-2,6-bis(methoxymethoxy)naphthalene 90–91 Protects hydroxyl groups
Amination Dibromo intermediate Ammonia or amine source, catalytic or nucleophilic substitution 1,5-Naphthalenediol, 4,8-diamino-2,6-dibromo- Not explicitly reported Requires optimization

Research Findings and Considerations

  • The bromination step is well-established with high yields and reproducibility.
  • Protection of hydroxyl groups improves selectivity and yield in subsequent steps.
  • Amination remains the most challenging step, with limited direct literature on the exact conditions for 4,8-diamino substitution on this dibromo derivative.
  • Analytical methods such as RP-HPLC on Newcrom R1 columns provide reliable purification and quality control.
  • The compound’s molecular weight and structure are well-characterized by NMR and MS.

Q & A

Q. Q1. What are the standard synthetic routes for 1,5-Naphthalenediol, 4,8-diamino-2,6-dibromo-?

The compound is typically synthesized via halogenation and amination of 1,5-naphthalenediol precursors. For example, bromination at positions 2 and 6 can be achieved using bromine in acetic acid, followed by amination at positions 4 and 8 via nucleophilic substitution under controlled pH (e.g., ammonia in ethanol). Purity is verified using HPLC or GC-MS, with structural confirmation via 1H^1H-NMR and IR spectroscopy .

Q. Q2. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • 1H^1H-NMR : To confirm substitution patterns and amine proton environments.
  • X-ray crystallography : For resolving crystal packing and intermolecular interactions (e.g., CH/π or CH/O weak hydrogen bonds) .
  • FT-IR : To identify hydroxyl (-OH), amine (-NH2_2), and bromine-related vibrational modes.
  • Mass spectrometry (HRMS) : For molecular weight and isotopic pattern validation due to bromine’s natural isotopic abundance .

Advanced Synthesis & Optimization

Q. Q3. How can the Mannich reaction be optimized for synthesizing derivatives of this compound?

In derivatives like 2,4,6,8-tetramethylaminemethylene-1,5-naphthalenediol (TAND), the Mannich reaction requires:

  • Stoichiometric control : Balancing alkylamines and formaldehyde equivalents.
  • Temperature modulation : Maintaining 40–60°C to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Q4. What strategies resolve low yields in bromination steps?

Low yields often arise from incomplete halogenation or competing side reactions. Solutions include:

  • Stepwise bromination : Isolate intermediates after each bromination step.
  • Catalytic additives : Use Lewis acids (e.g., FeBr3_3) to enhance electrophilic substitution.
  • Reaction monitoring : Track progress via TLC or in-situ UV-Vis spectroscopy .

Structural & Functional Analysis

Q. Q5. How do CH/π and CH/O weak hydrogen bonds influence host-guest interactions in derivatives?

Inclusion compounds (e.g., 2,6-bis(α-phenylbenzyl)-1,5-naphthalenediol) rely on weak hydrogen bonds for guest stabilization. X-ray diffraction reveals that DMF guests interact via CH…π bonds with aromatic rings and CH…O bonds with hydroxyl groups, creating layered supramolecular architectures. These interactions are critical for designing molecular sensors or catalysts .

Q. Q6. What electrochemical applications exist for this compound’s derivatives?

Electrosynthesis of quinone-like structures (e.g., TANQ) from precursors like TAND demonstrates redox activity. Cyclic voltammetry in acetonitrile shows reversible quinone/hydroquinone transitions, suggesting utility in energy storage or electrocatalysis. In-situ FTIR can monitor intermediate species during redox cycles .

Data Contradictions & Methodological Challenges

Q. Q7. How to address discrepancies in NMR data for brominated naphthalenediols?

  • Deuterated solvents : Use DMSO-d6_6 to resolve broad hydroxyl/amine peaks.
  • 2D NMR (COSY, HSQC) : Clarify coupling patterns and assign overlapping signals.
  • Dynamic effects : Variable-temperature NMR can identify tautomerization or rotational barriers .

Q. Q8. Why do solubility properties vary across studies, and how can this be standardized?

Variability arises from solvent polarity, temperature, and crystallinity. Standardization methods:

  • Solvent screening : Test dimethyl sulfoxide (DMSO), THF, and chloroform.
  • Sonication-assisted dissolution : For crystalline aggregates.
  • Hansen solubility parameters : Predict optimal solvents based on dispersion/polarity/hydrogen-bonding components .

Safety & Handling Protocols

Q. Q9. What safety measures are essential for handling this compound?

  • Respiratory protection : Use fume hoods due to irritant properties (linked to respiratory and dermal toxicity).
  • Glove selection : Nitrile gloves resistant to DMSO or DMF.
  • Waste disposal : Neutralize amine/bromine residues before aqueous disposal .

Computational & Theoretical Insights

Q. Q10. How can DFT calculations predict weak hydrogen bonding in inclusion complexes?

Density functional theory (DFT) at the B3LYP/6-31G(d) level models CH/π and CH/O interactions. Electron density analysis (AIM theory) quantifies bond critical points, while NCI plots visualize non-covalent interactions. These methods guide crystal engineering by predicting guest-host compatibility .

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